molecular formula C8H4Br2ClFO B1411255 3',4'-Dibromo-5'-fluorophenacyl chloride CAS No. 1803837-84-4

3',4'-Dibromo-5'-fluorophenacyl chloride

Cat. No.: B1411255
CAS No.: 1803837-84-4
M. Wt: 330.37 g/mol
InChI Key: WGAXCPNFCFDKNY-UHFFFAOYSA-N
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Description

3’,4’-Dibromo-5’-fluorophenacyl chloride is a chemical compound with the molecular formula C8H4Br2ClFO It is a derivative of phenacyl chloride, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dibromo-5’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. The process can be summarized as follows:

    Bromination: Phenacyl chloride is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3’ and 4’ positions of the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride. This introduces a fluorine atom at the 5’ position.

Industrial Production Methods: Industrial production of 3’,4’-Dibromo-5’-fluorophenacyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: 3’,4’-Dibromo-5’-fluorophenacyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of 3’,4’-Dibromo-5’-fluorophenacyl chloride can yield the corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents include amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Conditions may involve acidic or basic media.

    Reduction: Reagents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. Conditions often involve anhydrous solvents and inert atmospheres.

Major Products Formed:

    Substitution: Amines, thioethers, or ethers.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

3’,4’-Dibromo-5’-fluorophenacyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dibromo-5’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorophenacyl bromide
  • 2,3-Dibromo-4-fluoroacetophenone
  • 4-Bromo-3-fluorophenacyl chloride

Comparison: 3’,4’-Dibromo-5’-fluorophenacyl chloride is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and fluorine atoms in specific positions can influence the compound’s electronic distribution, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

2-chloro-1-(3,4-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-5-1-4(7(13)3-11)2-6(12)8(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAXCPNFCFDKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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